molecular formula C9H6BrNO2 B1410622 2-Bromo-5-cyano-3-methylbenzoic acid CAS No. 1807019-09-5

2-Bromo-5-cyano-3-methylbenzoic acid

Cat. No.: B1410622
CAS No.: 1807019-09-5
M. Wt: 240.05 g/mol
InChI Key: NTWGEHNFFGOGMJ-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-methylbenzoic acid (CAS: 1807019-09-5) is a substituted benzoic acid derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.06 g/mol . Its structure features a bromine atom at the 2-position, a cyano group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 1-position. The compound is cataloged under MDL number MFCD28736528 and is typically available at 95% purity .

Properties

IUPAC Name

2-bromo-5-cyano-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWGEHNFFGOGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

2.1.1 2-Bromo-5-cyano-4-methylbenzoic Acid (CAS: 1806060-86-5)

This positional isomer differs only in the methyl group’s placement (4-position vs. 3-position in the target compound). Both isomers share identical molecular weights (240.06 g/mol) and functional groups but differ in solubility and crystallinity due to packing effects .

2.1.2 Bromo-Methylbenzoic Acids (Non-Cyano Analogs)

The following analogs lack the cyano group but share bromine and methyl substituents:

Compound Name CAS RN Molecular Formula MW (g/mol) Key Properties
2-Bromo-5-methylbenzoic acid 6967-82-4 C₈H₇BrO₂ 215.04 Lower acidity (no EWG* near COOH)
3-Bromo-2-methylbenzoic acid 76006-33-2 C₈H₇BrO₂ 215.04 Higher steric hindrance at COOH
4-Bromo-2-methylbenzoic acid 68837-59-2 C₈H₇BrO₂ 215.04 Melting point: 181°C
4-Bromo-3-methylbenzoic acid 7697-28-1 C₈H₇BrO₂ 215.04 >98% purity, lower cost

*EWG = Electron-Withdrawing Group

The target compound’s cyano group significantly increases its molecular weight (240.06 vs. 215.04) and acidity compared to non-cyano analogs. The cyano group’s strong electron-withdrawing nature enhances the carboxylic acid’s acidity, making it more reactive in deprotonation or nucleophilic substitution reactions .

Functional Group Variants

2.2.1 Nitro-Substituted Analogs
  • 2-Bromo-3-methyl-5-nitrobenzoic acid (CAS: 631911-95-0): The nitro group, a stronger electron-withdrawing group than cyano, further increases acidity. However, nitro groups are less versatile in subsequent functionalization (e.g., reduction to amines) compared to cyano groups .
2.2.2 Amino- and Methoxy-Substituted Analogs
  • 2-Amino-5-bromo-3-methoxybenzoic acid (CAS: 169045-04-9): The amino and methoxy groups introduce electron-donating effects, reducing acidity but enabling participation in coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the target compound’s electron-deficient aromatic ring .

Data Table: Comparative Properties of Selected Analogs

Compound CAS RN MW (g/mol) Substituents (Positions) Key Reactivity Features
2-Bromo-5-cyano-3-methylbenzoic acid 1807019-09-5 240.06 Br (2), CN (5), Me (3), COOH High acidity, tetrazole precursor
2-Bromo-5-methylbenzoic acid 6967-82-4 215.04 Br (2), Me (5), COOH Lower cost, moderate reactivity
2-Bromo-3-methyl-5-nitrobenzoic acid 631911-95-0 260.03 Br (2), Me (3), NO₂ (5), COOH Highest acidity, limited functionalization
2-Amino-5-bromo-3-methoxybenzoic acid 169045-04-9 260.08 Br (5), NH₂ (2), OMe (3), COOH Suzuki coupling candidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-cyano-3-methylbenzoic acid
Reactant of Route 2
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2-Bromo-5-cyano-3-methylbenzoic acid

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